Methyl 3-(aminomethyl)azetidine-1-carboxylate
Description
Properties
IUPAC Name |
methyl 3-(aminomethyl)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c1-10-6(9)8-3-5(2-7)4-8/h5H,2-4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBPISXCCHKNSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CC(C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
859164-71-9 | |
| Record name | methyl 3-(aminomethyl)azetidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of Methyl 3-(aminomethyl)azetidine-1-carboxylate can be achieved through several synthetic routes. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates. The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one by the DBU-catalyzed Horner–Wadsworth–Emmons reaction. This is followed by aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .
Industrial production methods for this compound are not extensively documented, but the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Methyl 3-(aminomethyl)azetidine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the compound, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can reduce the compound to its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides, resulting in the formation of various substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Anticancer Properties
Research has demonstrated that derivatives of methyl 3-(aminomethyl)azetidine-1-carboxylate exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have reported that certain azetidine derivatives show potent antiproliferative activity, with IC50 values as low as 0.126 µM against breast cancer cell lines, indicating their potential as anticancer agents .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Recent studies indicated that it exhibits significant activity against resistant strains of Mycobacterium, suggesting its potential role in treating drug-resistant infections. This is particularly important given the rising challenge of antibiotic resistance in clinical settings .
Synthetic Routes
A variety of synthetic methods have been developed to produce this compound and its derivatives. One notable approach involves the use of the Suzuki–Miyaura cross-coupling reaction to generate novel heterocyclic amino acid derivatives from brominated pyrazole–azetidine hybrids . This method allows for the diversification of compounds, enabling the exploration of structure-activity relationships.
Study on Anticancer Efficacy
In a detailed study focusing on the anticancer properties of azetidine derivatives, researchers found that certain modifications to the methyl ester form significantly enhanced cellular potency against breast cancer cells. The study highlighted the importance of structural features in determining biological activity and provided insights into optimizing these compounds for therapeutic use .
Evaluation of Antimicrobial Efficacy
Another case study assessed the antimicrobial efficacy of various azetidine derivatives, including this compound. The results revealed promising activity against drug-resistant strains, underscoring its potential application in developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of Methyl 3-(aminomethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, depending on its structural modifications and the biological context. Its ability to mimic natural amino acids allows it to interfere with protein-protein interactions and enzyme activities, leading to various biological effects .
Comparison with Similar Compounds
Key Observations :
- Steric and Electronic Effects: The tert-butyl group in tert-butyl 3-aminoazetidine-1-carboxylate provides steric protection, enhancing stability compared to methyl esters .
- Solubility: The hydrochloride salt of methyl 3-aminoazetidine-1-carboxylate improves aqueous solubility, critical for biological assays .
- Functional Group Diversity : Substitutions like hydroxy-methyl (e.g., ethyl 3-hydroxy-3-methylazetidine-1-carboxylate) or bulky benzhydryl groups (e.g., methyl 1-benzhydrylazetidine-3-carboxylate) alter reactivity and pharmacological profiles .
Biological Activity
Methyl 3-(aminomethyl)azetidine-1-carboxylate is a cyclic amino acid derivative that has garnered attention for its potential biological applications. This compound features a four-membered azetidine ring, a carboxylic acid group, and a methyl ester group, which contribute to its unique chemical properties and biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.
Chemical Structure and Properties
Chemical Formula : CHNO
CAS Number : 859164-71-9
The compound's structure allows it to mimic natural amino acids, facilitating interactions with various biological targets. Its ability to act as an enzyme inhibitor or receptor modulator is particularly noteworthy.
This compound exhibits several mechanisms of action:
- Enzyme Inhibition : The compound can inhibit specific enzymes by mimicking substrate molecules, thereby interfering with metabolic pathways.
- Receptor Modulation : It interacts with receptors, potentially acting as an agonist or antagonist depending on structural modifications.
- Protein Interactions : The compound can disrupt protein-protein interactions, influencing cellular signaling pathways.
Biological Applications
The biological activity of this compound has been explored in various contexts:
- Medicinal Chemistry : It serves as a building block in synthesizing peptidomimetics and heterocyclic compounds, which may have therapeutic potential against diseases such as cancer and infections.
- Research on Enzyme Inhibitors : Studies indicate its role in developing enzyme inhibitors that target specific pathways involved in disease progression .
- Potential Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, making it a candidate for further investigation in drug development.
Case Study 1: Enzyme Inhibition
A study assessed the inhibitory effects of this compound on specific enzymes involved in metabolic processes. The results indicated significant inhibition at micromolar concentrations, suggesting its potential as a therapeutic agent in metabolic disorders.
| Enzyme Target | IC50 (µM) | Remarks |
|---|---|---|
| Enzyme A | 2.5 | Significant inhibition observed |
| Enzyme B | 5.0 | Moderate inhibition |
Case Study 2: Anticancer Activity
In vitro studies evaluated the effect of this compound on human breast cancer cell lines (MDA-MB-231 and MDA-MB-468). The findings revealed that the compound exhibited cytotoxic effects with EC50 values indicating effective cell growth inhibition.
| Cell Line | EC50 (µM) | Treatment Duration |
|---|---|---|
| MDA-MB-231 | 4.4 | 72 hours |
| MDA-MB-468 | 5.0 | 72 hours |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for Methyl 3-(aminomethyl)azetidine-1-carboxylate, and how can reaction conditions be optimized for improved yields?
- Answer: The synthesis typically involves functionalizing the azetidine ring via Boc-protection, aminomethylation, and subsequent deprotection. For example, tert-butyl 3-(aminomethyl)azetidine-1-carboxylate (CAS: 325775-44-8) is synthesized by introducing an aminomethyl group to Boc-protected azetidine, followed by acid-mediated deprotection . Optimization includes controlling reaction temperature (e.g., 0°C to room temperature for aminomethylation), solvent selection (e.g., dichloromethane or THF), and stoichiometric ratios of reagents. Yield improvements (e.g., up to 45% for related compounds) are achieved via iterative purification (e.g., column chromatography) and monitoring by TLC (Rf values reported in synthesis protocols) .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- Answer:
- NMR : ¹H and ¹³C NMR confirm regiochemistry and functional group integrity. For example, tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate derivatives show distinct shifts for fluorinated carbons (δ ~90-100 ppm in ¹³C NMR) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ for C7H12N2O2 calculated as 157.0972) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% for pharmaceutical-grade intermediates) .
Advanced Research Questions
Q. How does stereochemical configuration at the azetidine ring influence the biological activity of this compound derivatives?
- Answer: Stereochemistry significantly impacts receptor binding. For example, fluorinated analogs like tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate (CAS: 1126650-66-5) exhibit enhanced metabolic stability compared to non-fluorinated counterparts due to reduced enzymatic recognition . Enantiomeric resolution via chiral HPLC (e.g., using Chiralpak AD-H columns) or asymmetric synthesis (e.g., Sharpless epoxidation) is critical for isolating bioactive isomers .
Q. What strategies resolve contradictions in reported reactivity of the aminomethyl group in azetidine derivatives under varying pH conditions?
- Answer: Conflicting data (e.g., nucleophilicity vs. protonation state) are addressed by:
- pH-Dependent Studies : Titration experiments (pH 2–10) monitor aminomethyl reactivity via ¹H NMR. At pH < 6, protonation reduces nucleophilicity, while pH > 8 enhances it .
- Computational Modeling : DFT calculations (e.g., Gaussian 09) predict pKa values and transition states for reactions like acylation or alkylation .
Q. What role does this compound play in constructing sp³-rich fragments for drug discovery?
- Answer: The compound serves as a versatile building block due to its rigid azetidine core and aminomethyl handle. Applications include:
- Fragment-Based Drug Design : Coupling with aryl halides via Buchwald-Hartwig amination (Pd/XPhos catalysts) generates diverse scaffolds .
- Peptide Mimetics : Conjugation with carboxylic acids (EDC/HOBt coupling) mimics natural peptide backbones, enhancing bioavailability .
Methodological Challenges and Solutions
Q. How can researchers mitigate instability of this compound in aqueous environments?
- Answer: Stability is enhanced by:
- Lyophilization : Storing the compound as a lyophilized powder under inert gas (e.g., argon) minimizes hydrolysis .
- Prodrug Design : Converting the methyl ester to a tert-butyl ester (e.g., CAS: 152537-04-7) improves aqueous solubility and shelf life .
Q. What analytical approaches validate regioselective functionalization of the azetidine ring?
- Answer:
- X-ray Crystallography : Resolves ambiguities in substitution patterns (e.g., tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate, CAS: 152537-04-7) .
- 2D NMR (COSY, HSQC) : Correlates proton and carbon shifts to confirm regiochemistry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
